molecular formula C17H18FNO2 B6137577 N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B6137577
M. Wt: 287.33 g/mol
InChI Key: UJHXEZUFUFAHOG-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group and a fluorobenzamide moiety

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 1-(4-ethoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can be compared with other benzamide derivatives, such as:

    N-[1-(4-ethoxyphenyl)ethyl]benzamide: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    N-[1-(4-ethoxyphenyl)ethyl]-4-chlorobenzamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions with biological targets.

    N-[1-(4-ethoxyphenyl)ethyl]-4-bromobenzamide:

These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which can significantly impact its chemical behavior and biological interactions.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-21-16-10-6-13(7-11-16)12(2)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXEZUFUFAHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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